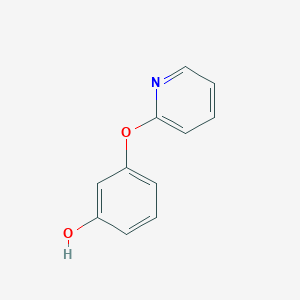

3-(Pyridin-2-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12-11/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPDNMWLDGIQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 3 Pyridin 2 Yloxy Phenol

Established Synthetic Pathways

The construction of the diaryl ether linkage in 3-(Pyridin-2-yloxy)phenol is a key synthetic challenge. Researchers have employed several modern catalytic methods to achieve this, alongside exploring more environmentally friendly procedures.

Palladium-Catalyzed C-O Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-oxygen (C-O) bonds, essential for creating diaryl ethers like this compound. These methods, often referred to as Buchwald-Hartwig amination-type reactions, provide a versatile and efficient means to connect a pyridyl group and a phenol (B47542). beilstein-journals.orgnih.gov

The general approach involves the reaction of a halopyridine (typically 2-chloropyridine (B119429) or 2-bromopyridine) with a dihydroxybenzene such as resorcinol, or a protected version thereof. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling. The choice of ligand is critical and often involves bulky, electron-rich phosphines like Xantphos. beilstein-journals.org The base, commonly cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is necessary to deprotonate the phenol, making it a more effective nucleophile. beilstein-journals.org

Key parameters that are optimized for these reactions include the choice of palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), the ligand, the base, the solvent (often a non-polar aprotic solvent like dioxane or toluene), and the reaction temperature. beilstein-journals.org These reactions can achieve high yields, often in the range of 85–92%, making them a preferred method for the synthesis of this class of compounds.

Table 1: Representative Conditions for Palladium-Catalyzed C-O Coupling

| Component | Example Reagents/Conditions | Role |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates the catalytic cycle |

| Ligand | Xantphos | Stabilizes the palladium center and promotes reductive elimination |

| Base | Cs2CO3, K2CO3, NaOt-Bu | Deprotonates the phenol |

| Starting Materials | 2-Halopyridine, Resorcinol | The coupling partners |

| Solvent | Dioxane, Toluene | Provides the reaction medium |

Solvent-Free Aminoalkylation Procedures

Aminoalkylation is a chemical transformation that introduces an aminomethyl group into a molecule. In the context of this compound, this typically refers to the Mannich reaction, which would involve the reaction of the phenol with formaldehyde (B43269) and a secondary amine. Performing this reaction under solvent-free conditions aligns with the principles of green chemistry by reducing volatile organic waste.

While specific examples for this compound are not extensively documented in readily available literature, the general methodology for solvent-free aminoalkylation of phenols is well-established. These reactions are often promoted by microwave irradiation or solid acid catalysts. The reactants are mixed, sometimes with a catalytic amount of an acid or base, and heated to facilitate the reaction in the absence of a solvent. This approach can lead to higher reaction rates, easier product isolation, and improved yields compared to traditional solvent-based methods.

Considerations of Microwave-Assisted Synthesis for Related Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds. nih.govresearchgate.netnih.govresearchgate.netdergipark.org.tr For analogues of this compound, microwave irradiation can significantly reduce reaction times and improve yields in comparison to conventional heating methods. nih.gov

The synthesis of various pyridine (B92270) and quinoline (B57606) derivatives, which are structurally related to the core components of this compound, has been successfully achieved using microwave-assisted, solvent-free, or one-pot procedures. nih.govrsc.org For example, the synthesis of substituted pyridines can be accomplished by treating chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) under solventless microwave conditions. researchgate.net Similarly, the construction of quinoline rings, another important heterocyclic motif, can be efficiently carried out using microwave heating. nih.gov These examples highlight the potential of microwave technology for the rapid and efficient synthesis of a library of compounds related to this compound for further investigation.

Chemical Transformations and Reaction Mechanisms

The presence of both a phenol and a pyridine ring in this compound provides multiple sites for chemical modification. The reactivity of the molecule can be selectively tuned towards either the phenolic or the heterocyclic portion.

Regioselective Oxidation Pathways

The oxidation of this compound can proceed at several positions, and achieving regioselectivity is a key challenge. The phenolic hydroxyl group activates the aromatic ring towards electrophilic attack, making the positions ortho and para to it susceptible to oxidation. The pyridine ring, being electron-deficient, is generally more resistant to oxidation unless activated.

One potential oxidation pathway for the phenolic ring is the conversion to a quinone. The use of hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (BTI) can provide regiocontrol in the oxidation of phenols to quinones. nih.gov For instance, IBX tends to favor the formation of ortho-quinones, while BTI can lead to para-quinones where structurally possible. nih.gov

Alternatively, the pyridine ring can be oxidized, typically at the nitrogen atom to form an N-oxide. This transformation can alter the electronic properties of the pyridine ring and enable further functionalization. The choice of oxidizing agent and reaction conditions is crucial in directing the oxidation to the desired position and preventing over-oxidation or side reactions.

Reduction Reactions of Heterocyclic Moieties

The pyridine ring in this compound can undergo reduction to yield a piperidine (B6355638) ring. This transformation significantly alters the three-dimensional structure and basicity of the molecule. Catalytic hydrogenation is a common method for the reduction of pyridine rings. This typically involves the use of a metal catalyst such as platinum, palladium, or rhodium under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be tuned to achieve the desired level of reduction.

Electrochemical methods also present a viable route for the reduction of pyridyl moieties. researchgate.net These methods can offer advantages in terms of mild reaction conditions and avoiding the use of high-pressure hydrogen gas. The reduction of pyridinium (B92312) salts, which can be formed by N-alkylation of the pyridine nitrogen, is another well-established method to access partially or fully reduced pyridine derivatives.

Electrophilic Aromatic Substitution Patterns on the Phenol Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl (-OH) group and, to a lesser extent, the ether oxygen. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The hydroxyl group is a powerful activating group and an ortho-, para-director, significantly increasing the nucleophilicity of the carbons at positions 2, 4, and 6 of the phenol ring. byjus.comyoutube.com The pyridin-2-yloxy substituent also acts as an ortho-, para-director. The combined influence of these two groups strongly favors substitution at the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to the phenol ring include:

Halogenation: Due to the highly activated nature of the phenol ring, halogenation with bromine or chlorine can often proceed without a Lewis acid catalyst. byjus.com In polar solvents like bromine water, polysubstitution is common, potentially leading to the formation of 2,4,6-tribromo-3-(pyridin-2-yloxy)phenol. To achieve monosubstitution, milder conditions, such as using a non-polar solvent at low temperatures, are necessary. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitro derivatives. byjus.com The primary products would be 2-nitro- and 4-nitro-3-(pyridin-2-yloxy)phenol. Using concentrated nitric acid can lead to polysubstituted products. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H), with the regioselectivity being temperature-dependent. At lower temperatures, the ortho-isomer is often favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. chemistrysteps.com

Friedel-Crafts Reactions: While the strong activating nature of the hydroxyl group can lead to complications like polysubstitution or side reactions with the catalyst, Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the phenol ring, typically at the positions activated by the hydroxyl group. chemistrysteps.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenol Ring of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-3-(pyridin-2-yloxy)phenol and 2-Bromo-3-(pyridin-2-yloxy)phenol |

| Nitration | Dilute HNO₃, low temp. | 4-Nitro-3-(pyridin-2-yloxy)phenol and 2-Nitro-3-(pyridin-2-yloxy)phenol |

| Sulfonation | Conc. H₂SO₄, high temp. | 4-Hydroxy-2-(pyridin-2-yloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-3-(pyridin-2-yloxy)phenol |

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution on the electron-rich phenol ring is generally difficult, the phenolic hydroxyl group itself is an excellent nucleophile, especially upon deprotonation to the phenoxide ion. chemistrysteps.com This reactivity is central to many derivatization strategies.

The most prominent nucleophilic substitution involving this compound is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com In this reaction, the this compound is treated with a base (such as NaH, K₂CO₃, or Cs₂CO₃) to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide. organic-synthesis.comjk-sci.com This phenoxide can then react with an alkyl halide (or other substrates with a good leaving group, like a tosylate) in an Sₙ2 reaction to form a new ether linkage. wikipedia.orgyoutube.com This method is highly effective for introducing a wide variety of alkyl, benzyl, or allyl groups at the phenolic oxygen position.

General Reaction Scheme: Step 1 (Deprotonation): this compound + Base → 3-(Pyridin-2-yloxy)phenoxide Step 2 (Sₙ2 Attack): 3-(Pyridin-2-yloxy)phenoxide + R-X → 2-((3-(Alkoxy)phenoxy))pyridine + X⁻

This two-step process allows for the synthesis of a diverse range of ethers, significantly altering the lipophilicity and steric profile of the parent molecule. The choice of base and solvent is crucial, with polar aprotic solvents like DMF or DMSO often being used to facilitate the Sₙ2 reaction. jk-sci.com

Auxiliary-Directed C-H Functionalization and Halogenation

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds through the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond. In this compound, the nitrogen atom of the pyridine ring is an effective directing group for transition metal-catalyzed C-H activation. rsc.orgslideshare.net

This strategy typically involves the formation of a metallacyclic intermediate, which facilitates the cleavage of a specific C-H bond. rsc.org For 2-substituted pyridine derivatives, this activation commonly occurs at the ortho-position of the attached phenyl ring. rsc.orgrsc.org

Palladium-catalyzed C-H halogenation is a prime example of this methodology. Using a palladium catalyst, such as Pd(OAc)₂, and a halogen source like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), it is possible to selectively introduce a halogen atom at the C-H bond ortho to the ether linkage on the phenol ring. thieme-connect.comfigshare.com

Table 2: Example of Pyridine-Directed C-H Halogenation

| Substrate | Catalyst | Halogen Source | Solvent | Product |

| This compound | Pd(OAc)₂ | NBS | Acetonitrile | 2-Bromo-5-(pyridin-2-yloxy)phenol |

This approach offers high regioselectivity that is often difficult to achieve through traditional electrophilic aromatic substitution, providing a powerful tool for late-stage functionalization and the synthesis of precisely substituted derivatives. nih.gov

Advanced Derivatization and Scaffold Modification Techniques

Building upon the fundamental reactions, advanced strategies can be employed to create complex molecules and structurally diverse libraries based on the this compound scaffold.

Strategies for Structural Diversification

Structural diversification involves modifying the core scaffold at multiple points to generate a wide range of analogues. Key strategies include:

Cross-Coupling Reactions: The halogenated derivatives produced via electrophilic substitution or directed C-H halogenation are valuable precursors for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). nih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, alkynyl, or amino groups onto the aromatic rings. nih.govjsynthchem.com

Multi-step Functionalization: A sequential combination of the reactions described above can be used to build molecular complexity. For instance, an initial electrophilic nitration of the phenol ring could be followed by reduction of the nitro group to an amine. This amine can then be further derivatized, for example, by forming amides or participating in coupling reactions.

Modification of Both Rings: While the phenol ring is more reactive towards electrophiles, the pyridine ring can be functionalized through methods like nucleophilic aromatic substitution (if a suitable leaving group is present) or C-H activation at different positions. nih.gov Combining modifications on both the phenol and pyridine rings offers a pathway to a vast chemical space.

Synthesis of Conjugates and Hybrid Molecules

The this compound scaffold can be covalently linked to other molecular entities to create conjugates and hybrid molecules with novel properties. This is often achieved by utilizing the reactive handles introduced through derivatization.

Linkage via the Phenolic Oxygen: Using the Williamson ether synthesis, the scaffold can be attached to another molecule containing a suitable leaving group. For example, linking it to a larger bioactive molecule, a polymer backbone, or a fluorescent tag.

Linkage via an Amide Bond: If an amino group is introduced onto one of the aromatic rings (e.g., via nitration and reduction), it can be coupled with a carboxylic acid on another molecule to form a stable amide bond. This is a common strategy in medicinal chemistry for creating hybrid drugs.

Click Chemistry: Introduction of an azide (B81097) or alkyne functional group onto the scaffold allows for highly efficient and specific conjugation with other molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").

These advanced strategies enable the integration of the this compound motif into larger, more complex systems, expanding its utility in materials science and the development of multifunctional therapeutic agents. nih.gov

Theoretical and Computational Investigations of 3 Pyridin 2 Yloxy Phenol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed investigation of the electronic structure, stability, and reactivity of molecules, providing a fundamental understanding of their behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules containing pyridine (B92270) and phenol (B47542) moieties, DFT calculations are employed to determine optimized geometries, electronic properties, and relative stabilities.

Studies on related pyridine-phenol compounds demonstrate that DFT methods, such as B3LYP with basis sets like 6-311G(d), can accurately calculate molecular geometries and vibrational frequencies. researchgate.net For the analogue 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, DFT calculations using the PBE0 hybrid functional and the 6-31+G(d,p) basis set have been used to fully optimize the molecular structure in its electronic ground state. redalyc.org Such calculations help in understanding the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the energy gap between them. This information is critical for predicting the chemical reactivity and kinetic stability of the molecule.

Analysis of the molecular electrostatic potential (MEP) surface, another DFT-based calculation, can reveal the sites susceptible to electrophilic and nucleophilic attack. For instance, in substituted phenols, the MEP can highlight the electron-rich and electron-poor regions, providing insights into their antioxidant properties and reactivity. imist.ma

Table 1: Calculated Electronic Properties of a Pyridine-Phenol Analogue This interactive table provides representative data from DFT calculations on an analogue to illustrate the types of parameters obtained.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | PBE0/6-31+G(d,p) |

| LUMO Energy | -2.1 eV | PBE0/6-31+G(d,p) |

| Energy Gap (HOMO-LUMO) | 4.1 eV | PBE0/6-31+G(d,p) |

Conformational Analysis and Tautomeric Equilibria

The flexibility of the ether linkage in 3-(Pyridin-2-yloxy)phenol allows for multiple conformations, which can be investigated using computational methods. Conformational analysis helps identify the most stable spatial arrangements of the molecule by calculating the relative energies of different rotamers.

In a study of the analogous compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, DFT calculations revealed that the transoid conformation is the most stable and predominant structure. redalyc.org The energy differences between various conformers were calculated in both the gas phase and in solution (ethanol), showing that solvent effects can influence conformational stability. redalyc.org For instance, the dihedral angles between the pyridine and phenol rings are key parameters determined in these analyses. In a related Schiff base, 2-(3-pyridylmethyliminomethyl)phenol, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 89.9(2)°. researchgate.net

Tautomerism, the interconversion between structural isomers, is also a relevant consideration for molecules with phenol and pyridine groups. The equilibrium between the enol (phenolic) and keto (quinonoid) forms can be studied computationally. For 2-(3-pyridylmethyliminomethyl)phenol, tautomeric interconversion was observed in polar solvents, and the equilibrium constants were estimated from UV spectral data. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. d-nb.info Recent advances that account for conformational isomers have improved the accuracy of these predictions, with mean absolute errors of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR. d-nb.infonih.gov Machine learning methods are also emerging as a way to accelerate the prediction of NMR spectra for dynamic molecules. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is widely used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in UV-Vis spectra. mdpi.comrsc.org For the analogue 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, TD-DFT calculations (PCM/TD-PBE0/6-31+G(d,p)) showed good agreement with experimental absorption and fluorescence spectra. redalyc.org The calculations identified the nature of the electronic transitions, such as π→π* and intraligand charge transfer (ICT) transitions. redalyc.org The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted spectra. mdpi.comnih.gov

Table 2: Predicted Spectroscopic Data for a Pyridine-Phenol Analogue This interactive table shows examples of predicted spectroscopic parameters from computational studies on an analogue molecule.

| Spectrum | Parameter | Predicted Value | Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (aromatic H) | 6.8 - 8.5 ppm | DFT/GIAO |

| ¹³C NMR | Chemical Shift (aromatic C) | 110 - 160 ppm | DFT/GIAO |

| UV-Vis | λmax (ICT transition) | 311 nm | PCM/TD-PBE0/6-31+G(d,p) |

Molecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to crystal engineering, which aims to design and synthesize solid-state structures with desired properties. For molecules like this compound, hydrogen bonding and π-π stacking are the primary non-covalent forces that dictate their arrangement in the solid state.

Hydrogen Bonding Networks

The phenol group (a hydrogen-bond donor) and the pyridine nitrogen (a hydrogen-bond acceptor) in this compound and its analogues are key functional groups for forming hydrogen bonds. These interactions play a crucial role in the formation of supramolecular assemblies.

In the crystal structure of an analogue, 2-(4-Pyridylmethoxy)phenol, inversion-related molecules are linked into dimers by pairs of O—H⋯N hydrogen bonds between the hydroxyl group and the pyridyl nitrogen. nih.gov Similarly, in (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, molecules are linked by pairs of O—H⋯N hydrogen bonds, forming inversion dimers which are further connected by N—H⋯O hydrogen bonds. researchgate.net The analysis of crystal structures of compounds containing both phenol and pyridine moieties frequently reveals such robust hydrogen-bonding synthons, which are predictable and can be utilized in crystal engineering. nsf.govresearchgate.net

Pi-Pi Stacking Interactions

Aromatic rings, such as the pyridine and phenyl rings in this compound, can interact through π-π stacking. These interactions, driven by a combination of electrostatic and dispersion forces, are significant in stabilizing crystal structures and biological macromolecule conformations. rsc.org

The geometry of π-π stacking can vary, with common arrangements being parallel-displaced and T-shaped. researchgate.net In the crystal structure of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, layers formed by hydrogen bonds are linked by offset π–π interactions with an intercentroid distance of 3.779 (2) Å. researchgate.net In another analogue, 2-(4-Pyridylmethoxy)phenol, π-π interactions with a centroid-centroid distance of 3.78 Å contribute to the dimer formation. nih.gov Computational studies on pyridine dimers have shown that including electron correlation is essential for accurately determining the stability of stacked geometries. researchgate.net The interplay between hydrogen bonding and π-π stacking is often complex and crucial in determining the final crystal packing. dntb.gov.ua

Hirshfeld Surface Analysis for Intermolecular Forces

Hirshfeld surface analysis is a computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different intermolecular contacts. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the types and strengths of interactions with neighboring molecules.

For compounds analogous to this compound, Hirshfeld surface analysis elucidates the significant role of hydrogen bonds and other weak interactions in stabilizing the crystal packing. The analysis involves generating d_norm surfaces, where red regions highlight close intermolecular contacts, white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts. Two-dimensional fingerprint plots are also generated, which summarize the distribution of intermolecular contacts.

The shape index and curvedness plots, derived from the Hirshfeld surface, can reveal the presence of π-π stacking interactions, which are common in aromatic compounds like this compound. These interactions are visualized as complementary red and blue triangles on the shape index surface.

A breakdown of the percentage contributions of the most significant intermolecular contacts observed in analogues is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45-70% |

| C···H/H···C | 10-20% |

| O···H/H···O | 5-15% |

| N···H/H···N | 2-10% |

| C···C | 1-7% |

Note: The data in this table is representative of findings for structurally related compounds and serves to illustrate the expected distribution of intermolecular forces for this compound.

Computational Modeling for Structure-Activity Relationships

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its protein target. For analogues of this compound, molecular docking simulations have been instrumental in elucidating their binding modes with various biological targets, such as kinases and other enzymes. nih.govnih.govmdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. These simulations can identify key amino acid residues involved in the interaction and the types of forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in studies of pyridine-containing inhibitors targeting cyclin-dependent kinases (CDKs), molecular docking has revealed that the pyridine nitrogen often forms a crucial hydrogen bond with a key residue in the ATP-binding pocket. nih.gov Similarly, phenol groups can act as both hydrogen bond donors and acceptors, contributing to the binding affinity. Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding mode over time. nih.govmdpi.com

The table below summarizes typical interactions observed in docking studies of related phenol and pyridine derivatives with protein targets.

| Interaction Type | Key Residues Involved (Examples) |

| Hydrogen Bonding | Lysine, Aspartic Acid, Serine |

| Hydrophobic Interactions | Leucine, Valine, Alanine |

| π-π Stacking | Phenylalanine, Tyrosine, Histidine |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with improved properties. For series of compounds analogous to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. mdpi.comexplorationpub.com

In a typical QSAR study, a set of molecules with known biological activities is aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule. Statistical methods, such as partial least squares (PLS) analysis, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

The resulting models are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA steric contour map might show a green region, indicating that bulkier substituents in that area are favored for higher activity, and a yellow region, where bulk is disfavored. explorationpub.com

The statistical validity of QSAR models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. mdpi.com

| QSAR Parameter | Typical Value Range for a Robust Model |

| q² (Cross-validated correlation coefficient) | > 0.5 |

| r² (Non-cross-validated correlation coefficient) | > 0.6 |

| r²_pred (Predictive r² for external test set) | > 0.6 |

Evaluation of Photophysical and Nonlinear Optical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. For aromatic compounds like this compound and its analogues, these properties are governed by electronic transitions between molecular orbitals. The absorption spectrum of related compounds, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, typically shows intense bands in the ultraviolet region, which are assigned to π-π* transitions within the aromatic rings. redalyc.org An additional, lower-energy band may be observed, corresponding to an intramolecular charge transfer (ICT) transition. redalyc.org

The fluorescence quantum yield (Φ_FL) is a measure of the efficiency of the emission process. For related pyridyl-containing compounds, the Φ_FL can be influenced by the nature and position of substituents. The excited-state lifetime (τ_T) is another important parameter, which can be determined by techniques like laser flash photolysis. mdpi.com

Nonlinear optical (NLO) properties describe the behavior of a material in the presence of an intense electromagnetic field, such as that from a laser. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. For organic molecules, a large second-order NLO response is often associated with a non-centrosymmetric crystal packing and a large change in dipole moment upon electronic excitation. While not extensively studied for this compound itself, related donor-acceptor stilbene derivatives have been investigated for their NLO activity, with some exhibiting significant second harmonic generation (SHG) efficiency. rsc.org

The table below presents representative photophysical data for compounds structurally related to this compound.

| Property | Wavelength/Value | Transition/Comment |

| Absorption Maximum (λ_abs) | ~280-350 nm | π-π* and ICT transitions |

| Emission Maximum (λ_em) | ~380-450 nm | Fluorescence |

| Fluorescence Quantum Yield (Φ_FL) | 0.05 - 0.20 | Varies with substitution |

| Triplet State Lifetime (τ_T) | 0.5 - 1.5 ms | Measured by laser flash photolysis |

Note: The data in this table is based on findings for analogous compounds and serves as an illustrative guide to the expected properties of this compound.

Coordination Chemistry and Metal Complexation Studies of 3 Pyridin 2 Yloxy Phenol As a Ligand

Ligand Design Principles and Chelation Modes

The design of ligands is a foundational aspect of coordination chemistry, and 3-(Pyridin-2-yloxy)phenol incorporates key functional groups that make it an excellent component for creating stable metal complexes. The primary donor atoms in this ligand are the nitrogen atom of the pyridine (B92270) ring, which acts as a strong Lewis base, and the oxygen atom of the phenolic hydroxyl group, which, upon deprotonation, provides a hard oxygen donor site.

The key principles governing its function as a ligand include:

Chelation : The specific arrangement of the donor groups is critical for its coordinating ability. The ether linkage places the pyridine nitrogen and the phenolic oxygen in a configuration that allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This bidentate, N,O-donor chelation mode significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.

Steric and Electronic Effects : The electronic properties of the ligand can be fine-tuned by adding substituents to either the pyridine or phenol (B47542) rings. Electron-donating or electron-withdrawing groups can modify the electron density at the nitrogen and oxygen donor atoms, which in turn influences the strength and nature of the metal-ligand bonds. Similarly, the introduction of bulky substituents can impose steric constraints that dictate the coordination geometry around the metal center.

Rigidity and Preorganization : The ether bridge between the two aromatic rings imparts a degree of structural rigidity to the ligand. This pre-organized conformation, where the donor atoms are held in a favorable orientation for binding, can lead to higher binding affinity and selectivity for specific metal ions compared to more flexible ligand systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The phenolic proton is usually removed by the addition of a base to facilitate coordination of the phenolate (B1203915) oxygen.

Copper(II) Complexes: Complexes of copper(II) with pyridyl-phenol type ligands are widely studied. Synthesis is generally straightforward, involving the reaction of the deprotonated ligand with a copper(II) salt such as copper(II) acetate (B1210297) or copper(II) chloride. Characterization of these complexes relies on a suite of analytical techniques:

Spectroscopy :

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and C-O (phenol) bonds.

UV-Visible Spectroscopy provides information about the d-d electronic transitions of the Cu(II) center, which are sensitive to the coordination environment.

Magnetic Susceptibility : Measurements of magnetic properties help to determine the electronic state of the copper centers and to study magnetic coupling interactions between metal ions in polynuclear complexes.

Diiron and Triiron Complexes: While specific di- and tri-iron complexes of this compound are not extensively documented, the synthesis of such complexes can be extrapolated from related systems containing pyridyl and phenolate or amide functionalities. researchgate.net Typically, an iron(II) or iron(III) salt (e.g., FeCl₃, Fe(ClO₄)₂) is reacted with the ligand under controlled conditions. researchgate.netnih.gov Characterization often involves:

Spectroscopic Methods : IR and UV-Vis spectroscopy are used similarly to the copper complexes. For iron complexes, Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of the iron centers.

Electrochemical Analysis : Techniques like cyclic voltammetry are employed to study the redox properties of the complexes, which is particularly relevant for iron complexes that can often exist in multiple stable oxidation states (e.g., Fe(II) and Fe(III)).

Structural Analysis : X-ray diffraction is crucial for elucidating the precise coordination environment and nuclearity of the complexes, confirming whether a mononuclear, dinuclear, or higher nuclearity species has been formed. acs.org

The table below summarizes typical characterization data for polynuclear complexes containing pyridyl-phenol type ligands.

| Feature | Technique | Typical Observation | Reference |

| Metal Core | X-ray Diffraction | Dinuclear M₂(μ-O)₂ core (M = Cu, Ni) | rsc.org |

| Oxidation State | Mössbauer Spectroscopy | Distinguishes between Fe(II) and Fe(III) centers | N/A |

| Redox Behavior | Cyclic Voltammetry | Reversible or quasi-reversible M(II)/M(III) couples | rsc.org |

| Coordination | IR Spectroscopy | Shifts in pyridine ring and C-O stretching frequencies | nih.gov |

The versatile N,O-donor set of this compound allows it to form stable complexes with a variety of other transition metals.

Nickel(II) Complexes : Similar to copper(II), Ni(II) forms well-defined complexes with pyridyl-phenol ligands. wikipedia.org Dinuclear complexes have been synthesized that feature a Ni₂(μ-O)₂ core, analogous to the copper systems. These complexes are characterized by techniques such as X-ray crystallography and magnetic measurements to understand their structural and electronic properties. rsc.org

Palladium(II) Complexes : Palladium(II) complexes are of great interest, particularly for their catalytic activity. acs.org Synthesis typically involves reacting the ligand with a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. researchgate.netmdpi.com The resulting complexes are often square planar, a common geometry for Pd(II), and are characterized by ¹H and ¹³C NMR spectroscopy in addition to X-ray diffraction. acs.org

Cobalt(II) Complexes : Cobalt complexes with related polypyridyl or bisphenol ligands have been shown to exhibit interesting spin-crossover behavior, where the spin state of the Co(II) center can be influenced by the coordination environment. acs.org

Ruthenium(II)/(III) Complexes : Ruthenium complexes with pyridyl-phenolate ligands have been synthesized and studied for their electrochemical and spectroscopic properties. The strong donor character of the phenolate ligand has been shown to stabilize the higher Ru(III) oxidation state. rsc.org These complexes are typically characterized by cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography. rsc.org

| Metal Ion | Typical Geometry | Key Research Focus | References |

| Nickel(II) | Octahedral, Square Planar | Magnetic properties, Polynuclear structures | rsc.orgwikipedia.org |

| Palladium(II) | Square Planar | Catalysis (e.g., cross-coupling) | acs.orgmdpi.com |

| Cobalt(II) | Octahedral, Square Planar | Spin-crossover phenomena | acs.org |

| Ruthenium(II/III) | Octahedral | Electrochemistry, Photophysics | rsc.org |

Catalytic Applications of this compound Metal Complexes

The metal complexes derived from this compound and related ligands are promising candidates for homogeneous catalysis, owing to the ability of the ligand to stabilize different metal centers and oxidation states.

Oxidation Reactions : Palladium(II) complexes with 2-arylpyridine type ligands have been successfully employed as catalysts for the C-H hydroxylation of arenes. researchgate.net For example, Pd(OAc)₂ can catalyze the ortho-hydroxylation of 2-arylpyridines using oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen to produce the corresponding phenol derivatives. researchgate.net

Cross-Coupling Reactions : Palladium complexes containing pyridine-based ligands are well-established as efficient pre-catalysts for fundamental organic transformations like Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

Other Catalytic Processes : Nickel complexes supported by pyridinophane ligands have shown catalytic activity in C-O bond formation reactions. chemrxiv.org The electronic environment provided by the ligand is crucial for facilitating the desired reactivity at the nickel center. chemrxiv.org

The table below provides examples of catalytic reactions using related pyridyl-phenol or pyridyl metal complexes.

| Metal Complex | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂/2-arylpyridine | C-H Hydroxylation | 2-Arylpyridine | 2-(Pyridin-2-yl)phenol | researchgate.net |

| [Pd(4-X-py)₂Cl₂] | Suzuki-Miyaura Coupling | Aryl halide + Boronic acid | Biaryl | acs.org |

| Ni(II)-Pyridinophane | C-O Coupling | Aryl Halide + Alcohol | Aryl Ether | chemrxiv.org |

Supramolecular Assembly through Coordination Interactions

Beyond the formation of discrete mononuclear or small polynuclear clusters, the coordination of this compound to metal centers can serve as a basis for constructing larger, well-ordered supramolecular assemblies. The structure and directionality of the metal-ligand bond, combined with weaker non-covalent interactions, guide the self-assembly process.

The formation of these extended architectures is often driven by a combination of:

Coordination Bonds : The primary interaction where the ligand binds to the metal center, defining the initial geometry of the building block.

Hydrogen Bonding : The phenol group, if not deprotonated, or coordinated water/solvent molecules can act as hydrogen bond donors. The pyridine nitrogen or phenolate oxygen can act as acceptors, leading to the formation of extended chains, sheets, or 3D networks. mdpi.com

π-π Stacking : The aromatic pyridine and phenol rings are capable of engaging in π-π stacking interactions. These interactions between adjacent ligand backbones play a crucial role in stabilizing the packing of complexes in the solid state, often leading to columnar or layered structures. rsc.orgmdpi.com

For example, in related Ni(II) and Co(II) coordination compounds, non-covalent interactions have been shown to link mononuclear complex units into supramolecular chains or layered assemblies. mdpi.com The interplay between strong coordination bonds and weaker intermolecular forces like hydrogen bonding and π-stacking dictates the final fascinating and complex architectures. rsc.orgmdpi.com

In Vitro Biological Activity and Mechanistic Studies of 3 Pyridin 2 Yloxy Phenol and Analogues

Evaluation of Antimicrobial Activities

The antimicrobial potential of compounds structurally related to 3-(Pyridin-2-yloxy)phenol, such as pyridine (B92270) and phenol (B47542) derivatives, has been a subject of scientific investigation. These studies offer a basis for understanding the possible antimicrobial profile of the target compound.

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

Analogues of this compound, particularly alkyl pyridinol compounds, have demonstrated notable antibacterial effects, especially against Gram-positive bacteria. Research into novel anaephene derivatives, which share the pyridinol structure, has shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).

One study reported the synthesis and biological characterization of five anaephene derivatives. These compounds exhibited significant antibacterial activity against S. aureus, including the multi-drug-resistant community-acquired strain USA300LAC. mdpi.com One particular compound, JC-01-074, displayed bactericidal activity at low concentrations, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com

The antibacterial activity of various pyridine compounds has been reviewed, indicating that this class of molecules is effective against a range of bacterial strains, including S. aureus and E. coli. mdpi.com For instance, certain izoxazole-pyridone derivatives have shown good antimicrobial activity against S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia. mdpi.com

Table 1: Antibacterial Activity of an Alkyl Pyridinol Analog (JC-01-074)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|

It is important to note that not all pyridine derivatives possess antibacterial properties. For example, phenazopyridine, a urinary tract analgesic, does not have anti-infective properties and is used for symptomatic relief only. nih.govwikipedia.orgnih.govmayoclinic.org

Antifungal Properties

The antifungal potential of pyridine derivatives has been explored, with some compounds showing efficacy against common fungal pathogens. For instance, a study on multicomponent therapeutics identified that phenazopyridine, while having modest antifungal activity on its own, acts synergistically with fluconazole to inhibit the proliferation of fluconazole-resistant Candida albicans. nih.gov The combination of these two compounds was found to be fungicidal. nih.gov

General reviews of pyridine compounds also highlight their activity against fungal species such as C. albicans and Aspergillus niger. mdpi.com

Investigation of Molecular Mechanisms of Antimicrobial Action

The proposed mechanism of action for some antimicrobial pyridine analogues involves the disruption of the bacterial cell membrane. Studies on alkyl pyridinol compounds suggest that their antimicrobial action is based on their integration into the bacterial membrane, which can lead to membrane disruption and ultimately cell death. mdpi.com Evidence from fluorescent dye studies indicates that these anaephene derivatives disrupt and deform the staphylococcal membrane. mdpi.com

For other types of pyridine-containing compounds, the mechanism can vary. For azo compounds containing a pyridine ring, the mechanism of action is thought to involve the disruption of cellular processes, thereby inhibiting bacterial growth and reproduction. droracle.ai

Assessment of Anti-inflammatory Responses (In vitro Models)

Phenolic and pyridine compounds are known to possess anti-inflammatory properties. While direct in vitro studies on this compound are limited, the activities of related compounds provide a framework for its potential effects. Phenolic compounds, in general, are recognized for their ability to interfere with oxidative stress signaling and suppress proinflammatory signaling pathways. mdpi.com

The anti-inflammatory mechanisms of phenolic compounds often involve the inhibition of key inflammatory mediators. For instance, they have been reported to block the secretion of proinflammatory cytokines and reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Furthermore, they can inhibit the activation of transcription factors such as NF-κB, which plays a crucial role in promoting inflammation and cell proliferation in the context of cancer. mdpi.com

Enzyme Inhibition Profiling

The inhibition of specific enzymes is a key mechanism through which many therapeutic compounds exert their effects. For analogues of this compound, enzyme inhibition is a plausible mode of action for their observed biological activities.

Sfp-Phosphopantetheinyl Transferase (Sfp-PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria for the biosynthesis of fatty acids and various virulence factors, making them an attractive target for the development of new antibacterial agents. nih.gov The Sfp-type PPTase is crucial for installing the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to carrier protein domains of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.gov

A significant development in this area was the discovery of ML267, a novel small-molecule inhibitor of Sfp PPTase. nih.gov Through a quantitative high-throughput screening campaign, ML267 was identified and optimized for nanomolar antagonistic activity against this enzyme. nih.gov

ML267 exhibits antibiotic activity against Gram-positive bacteria, including community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA). nih.gov This suggests that inhibiting Sfp PPTase can both hinder bacterial proliferation and potentially render the bacteria avirulent. nih.gov Further profiling of ML267 showed it to be devoid of cytotoxicity against HepG2 cells and acute toxicity in vivo, indicating a promising safety profile. nih.gov

Table 2: Inhibitory Activity of ML267 against Sfp PPTase

| Compound | IC50 (nM) |

|---|

The discovery of potent and selective inhibitors like ML267 validates Sfp PPTase as a viable target for new antibacterial therapies. nih.gov

Cholinesterase (AChE and BuChE) Inhibition for Related Compounds

Derivatives of the pyridin-2-yloxy)phenol scaffold have been investigated for their potential to inhibit cholinesterases, enzymes critical in the progression of Alzheimer's disease. A study focusing on new pyridine derivatives featuring carbamic or amidic functions demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov.

One of the standout compounds from this series, a carbamate derivative designated as compound 8 , emerged as a highly potent inhibitor of human AChE (hAChE) with an IC50 value of 0.153 µM nih.gov. Another carbamate, compound 11 , was identified as the most effective inhibitor of human BuChE (hBChE), exhibiting an IC50 of 0.828 µM nih.gov. Molecular docking studies suggested that these compounds, such as carbamate 8 , are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism nih.gov.

| Compound | Target Enzyme | IC50 (µM) |

| Carbamate 8 | hAChE | 0.153 ± 0.016 |

| Carbamate 11 | hBChE | 0.828 ± 0.067 |

Broader Spectrum Enzymatic Interaction Studies

Beyond cholinesterases, the pyridine scaffold is integral to compounds targeting other enzymatic systems implicated in various diseases. For instance, pyridine-containing estra-1,3,5(10)-triene derivatives have been synthesized and evaluated for their potential as anticancer agents by interacting with enzymes involved in steroidogenesis nih.gov.

These compounds have shown interactions with human aromatase, a cytochrome P450 enzyme crucial in estrogen biosynthesis and a key target in breast cancer therapy nih.gov. The lone electron pair on the nitrogen atom of the pyridine ring is thought to be capable of coordinating with the iron atom in the heme group of the enzyme's active site nih.gov. This interaction can stabilize a low-spin state and hinder the enzyme's catalytic activity nih.gov.

Additionally, these pyridine derivatives have been tested for their inhibitory effects on AKR1C3 (aldo-keto reductase 1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, which is involved in the synthesis of androgens and estrogens nih.gov. A 3-Benzyloxy (17E)-pycolinilidene derivative, compound 9 , demonstrated moderate inhibition of AKR1C3, which is believed to contribute to its antitumor potential against the MDA-MB-231 breast cancer cell line nih.gov.

Structure-Activity Relationship (SAR) Derivations from Biological Assays

Structure-activity relationship (SAR) studies are crucial for optimizing the design of more potent and selective inhibitors. For pyridine derivatives, SAR analyses have provided valuable insights into the structural features that govern their biological activity.

In the context of cholinesterase inhibitors, the presence and nature of carbamic or amidic functions on the pyridine scaffold are key determinants of potency and selectivity nih.gov. The specific substitutions on these functional groups lead to differential inhibition of AChE and BuChE, as seen with carbamates 8 , 9 , and 11 nih.gov.

For pyridine derivatives targeting other enzymes, SAR studies have highlighted the importance of specific substituents on the core structure. For example, in a series of 1H-pyrazolo[4,3-b]pyridine derivatives, a hydroxyphenyl substitution at the 6-position was found to be critical for inhibiting anaplastic lymphoma kinase (ALK) enzymatic activity, with an ortho-substituted fluorine atom further enhancing this activity mdpi.com. The hydroxyl group's ability to form hydrogen bonds with key residues in the enzyme's active site was identified as a reason for the promising activity mdpi.com.

Furthermore, general SAR studies on pyridine derivatives have shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. Conversely, the inclusion of halogen atoms or other bulky groups tends to decrease this activity nih.gov.

Investigation of Cytotoxic Effects on Cell Lines (e.g., HeLa cells)

The cytotoxic potential of this compound analogues is an important aspect of their biological evaluation, particularly for compounds designed as anticancer agents. Several studies have assessed the effects of these derivatives on various cancer cell lines, including the HeLa human cervical cancer cell line.

In a study of pyridine derivatives with carbamic functions, compounds 8 , 9 , and 11 were evaluated for their toxicity against human astrocytoma T67 and HeLa cell lines. The results indicated that these compounds possessed relatively low toxicity, with carbamate 8 being the least toxic of the tested compounds on both cell lines nih.gov.

Other research has explored the cytotoxic effects of various pyridine-containing scaffolds. Schiff base derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine have demonstrated moderate to potent antitumor activities against several cancer cell lines, including HeLa cells nih.gov. Similarly, novel thieno[2,3-b]pyridine derivatives have been screened for cytotoxic activities against multiple cancer cell lines mdpi.com.

The evaluation of cytotoxicity is a critical step in determining the therapeutic potential of these compounds, ensuring that their inhibitory effects on target enzymes are not overshadowed by broad cellular toxicity.

Advanced Research Applications and Prospects of 3 Pyridin 2 Yloxy Phenol

Role in Materials Science for Advanced Functional Materials

Detailed studies concerning the application of 3-(Pyridin-2-yloxy)phenol in the development of advanced functional materials have not been identified in the surveyed scientific literature. The potential utility of this compound as a monomer or additive in polymer science remains an unexplored area of research.

Influence on Thermal Stability in Polymer Matrices

There are no available research findings or data tables detailing the influence of this compound on the thermal stability of polymer matrices. Consequently, its effect as a thermal stabilizer or a char-forming agent in polymers has not been documented.

Applications in Optoelectronic Materials

Specific research into the applications of this compound in optoelectronic materials is not present in the current body of scientific literature. There are no published studies or data on its potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in photosensitive materials.

Environmental Remediation Research

Investigations into the use of this compound for environmental remediation purposes have not been reported in peer-reviewed literature. Its efficacy and mechanisms in treating environmental contaminants are currently uncharacterized.

Heavy Metal Adsorption Studies

There are no published studies or corresponding data tables that evaluate the capacity of this compound or materials derived from it for the adsorption of heavy metals from aqueous solutions. Its potential as a chelating agent for environmental applications has not been explored.

Biodegradation Studies for Environmental Impact Assessment

Scientific data on the biodegradation of this compound is not available. Studies required for a thorough environmental impact assessment, including the identification of metabolic pathways and the determination of its persistence in various environmental compartments, have not been conducted or published.

Pre-clinical Medicinal Chemistry Lead Compound Development

Although pyridine (B92270) and phenol (B47542) moieties are common in pharmacologically active molecules, a search of medicinal chemistry literature and databases yields no specific pre-clinical studies where this compound has been identified or developed as a lead compound. There is no available data on its biological activity, mechanism of action, or therapeutic potential against any specific disease targets.

Agrochemical Research Applications (e.g., herbicide intermediates, fungicide precursors)

The chemical scaffold of this compound has garnered attention in agrochemical research, primarily for its potential as a precursor in the synthesis of novel fungicides. While its role as a direct intermediate in the production of commercial herbicides is not extensively documented in publicly available research, its structural motifs are relevant to the development of new fungicidal agents.

Fungicide Precursors

Research has focused on incorporating the pyridin-2-yloxy moiety into larger molecules to develop new classes of fungicides. The rationale behind this approach is that the pyridine ring and the phenoxy group can be key pharmacophores that interact with biological targets in fungi, disrupting their growth and development.

A notable area of investigation involves the synthesis of pyrimidinamine derivatives that contain the pyridin-2-yloxy moiety. These novel compounds have been designed and synthesized to explore their fungicidal potential against a range of plant pathogens. Bioassays of these derivatives have demonstrated significant fungicidal activities, in some cases surpassing the efficacy of existing commercial fungicides.

Detailed Research Findings:

A study focused on the design and synthesis of pyrimidinamine derivatives incorporating a pyridin-2-yloxy moiety revealed promising results against several fungal pathogens. The research aimed to develop new fungicidal candidates by leveraging the structural features of pyridin-2-yloxy phenol. The synthesized compounds were tested for their efficacy against various fungi, with specific compounds showing high levels of activity.

One such derivative, identified as (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) , exhibited exceptional control of corn rust (Puccinia sorghi). Its half-maximal effective concentration (EC50) was measured at 0.60 mg/L, which was significantly lower than that of the commercial fungicide tebuconazole (B1682727) (1.65 mg/L), indicating a higher potency. researchgate.net

Another promising compound from a related study is 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) . This derivative displayed excellent fungicidal activity against both Puccinia sorghi and Erysiphe graminis (powdery mildew). nih.gov The EC50 values were determined to be 0.16 mg/L and 1.14 mg/L, respectively. nih.gov These findings highlight the potential of the pyridin-2-yloxy scaffold in developing new and effective fungicides. researchgate.netnih.gov

The following table summarizes the fungicidal activity of these selected pyrimidinamine derivatives containing the pyridin-2-yloxy moiety.

| Compound ID | Target Fungus | EC50 (mg/L) | Commercial Fungicide Comparison (EC50 mg/L) |

| T33 | Puccinia sorghi (Corn Rust) | 0.60 | Tebuconazole (1.65) |

| HNPC-A9229 | Puccinia sorghi (Corn Rust) | 0.16 | Diflumetorim, Tebuconazole, Flusilazole, Isopyrazam |

| HNPC-A9229 | Erysiphe graminis (Powdery Mildew) | 1.14 | Diflumetorim, Tebuconazole, Flusilazole, Isopyrazam |

Future Directions and Emerging Research Avenues for 3 Pyridin 2 Yloxy Phenol

Development of Novel Synthetic Routes

The conventional synthesis of diaryl ethers, a structural motif present in 3-(Pyridin-2-yloxy)phenol, often relies on classical methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation involves a copper-promoted reaction between an aryl halide and a phenol (B47542), often requiring high temperatures. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative for forming carbon-nitrogen and carbon-oxygen bonds. nih.govjsynthchem.com

While effective, these traditional methods can present challenges, including harsh reaction conditions and the need for expensive metal catalysts. Consequently, researchers are actively pursuing the development of novel, more efficient, and sustainable synthetic routes. These emerging strategies aim to improve yield, reduce environmental impact, and allow for more facile diversification of the this compound scaffold.

Future research in this area is likely to focus on:

Catalyst Development: The design of more active and robust catalysts, potentially based on earth-abundant metals, to lower reaction temperatures and catalyst loadings.

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes, which can offer improved safety, scalability, and product consistency.

C-H Activation: The exploration of direct C-H activation/arylation reactions to form the diaryl ether linkage, which would be a more atom-economical approach.

Advanced Spectroscopic Characterization Techniques for Studying Interactions

Beyond basic structural identification, advanced spectroscopic techniques are pivotal in elucidating the non-covalent interactions of this compound with biological macromolecules. Understanding these interactions is crucial for deciphering its mechanism of action and for the rational design of new derivatives with enhanced biological activity.

Table 1: Advanced Spectroscopic Techniques for Interaction Studies

| Technique | Application in Studying this compound Interactions |

|---|---|

| Multi-spectroscopy (e.g., FT-IR) | Can confirm the formation of complexes between etheric compounds and proteins through changes in vibrational modes, such as those indicative of hydrogen bonding. rsc.org |

| Mass Spectrometry (ESI-MS, MALDI-MS) | A powerful tool for studying non-covalent interactions due to its low sample consumption and high sensitivity. It can be used to determine the stoichiometry and binding affinity of ligand-protein complexes. rsc.orgorganic-chemistry.org |

| Fluorescence Spectroscopy | Can be employed to monitor the binding of this compound to target molecules by observing changes in fluorescence intensity, wavelength, or polarization. This technique is particularly useful for studying interactions with proteins and nucleic acids. jsynthchem.comresearchgate.net |

These techniques, often used in concert, provide a detailed picture of the binding mode and dynamics of this compound with its biological targets.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new bioactive compounds. For this compound, this integrated approach is proving to be invaluable.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are being employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, QSAR studies on B-ring-modified diaryl ether derivatives have highlighted the importance of descriptors like logP for their inhibitory activity. rsc.org

Molecular Docking: This computational technique is used to predict the preferred binding orientation of this compound within the active site of a biological target. Molecular docking studies on other pyridine (B92270) derivatives have successfully predicted binding modes and interactions with target proteins. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Hybrid functionals like B3LYP are recommended for a balance of computational cost and accuracy in predicting thermochemical properties. rsc.org

By combining these computational methods with experimental validation, researchers can gain a deeper understanding of the structure-activity relationships and design more potent and selective derivatives of this compound.

Exploration of New Biological Targets (Pre-clinical Stage)

The diaryl ether and pyridine moieties are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds. rsc.orgrsc.org This suggests that this compound and its derivatives have the potential to interact with a diverse range of biological targets. Pre-clinical research is beginning to uncover new therapeutic applications for this class of compounds.

Table 2: Potential Pre-clinical Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., TRK, PIM-1), Matrix Metalloproteinases | Diaryl ether and pyridone analogs have shown potent inhibitory activity against various kinases and other enzymes implicated in cancer progression. nih.govresearchgate.netresearchgate.net |

| Neurodegenerative Diseases | Targets involved in oxidative stress and neuroinflammation | Phenolic compounds are known for their neuroprotective properties, and derivatives of this compound could be explored for their potential in treating diseases like Alzheimer's and Parkinson's. su.sesynchem.de |

| Infectious Diseases | Bacterial and viral enzymes | The diaryl ether scaffold is present in several antibacterial and antiviral agents, suggesting potential for the development of new anti-infective drugs. rsc.org |

The exploration of these and other biological targets is a vibrant area of research that could lead to the development of novel therapeutics based on the this compound scaffold.

Sustainable Chemistry Methodologies for Production

In line with the growing emphasis on green chemistry, researchers are developing more environmentally friendly methods for the synthesis of this compound and other diaryl ethers. These sustainable methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of development in the sustainable production of diaryl ethers include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyridine and pyridazine (B1198779) derivatives, often under solvent-free conditions. rsc.orgnih.govresearchgate.net

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and easier scalability. The synthesis of diaryl ethers has been successfully demonstrated in continuous flow using supercritical carbon dioxide as an environmentally benign solvent. rsc.orgnih.govrsc.org

Metal-Free Reactions: To circumvent the environmental and economic issues associated with heavy metal catalysts, metal-free synthetic routes are being explored. A recently developed method utilizes diaryliodonium salts for the preparation of diaryl ethers in an energy-efficient and robust manner. su.se

Use of Greener Solvents: The replacement of traditional volatile organic solvents with more sustainable alternatives, such as supercritical CO2 or bio-based solvents, is a key aspect of greening the synthesis of this compound. rsc.orgnih.govrsc.org

The adoption of these sustainable chemistry principles will be crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Q & A

Basic: What synthetic routes are available for 3-(Pyridin-2-yloxy)phenol, and what critical parameters must be controlled?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution, where 2-chloropyridine reacts with a phenol derivative under basic conditions (e.g., K₂CO₃). Key parameters include:

- Temperature control : Reactions often require reflux in anhydrous solvents like DMF or THF to avoid hydrolysis .

- Catalyst selection : Transition-metal catalysts (e.g., CuI) may enhance coupling efficiency in oxygen-rich environments .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended due to polar byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and pyridinyl oxygen coupling effects .

- FT-IR : Confirm phenolic O-H stretches (~3200 cm⁻¹) and pyridinyl C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (MW 203.21 g/mol) and fragmentation patterns .

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer:

Use a factorial design of experiments (DoE) to test variables:

- Catalyst loading : Screen CuI (0.5–5 mol%) to balance cost and efficiency .

- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) for solubility and reaction kinetics .

- Base strength : Evaluate K₂CO₃ vs. Cs₂CO₃ for deprotonation efficacy .

Statistical analysis (e.g., ANOVA) identifies significant factors for yield optimization .

Safety: What hazards are associated with this compound, and what precautions are necessary?

Methodological Answer:

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335) .

- Precautions :

Structural Analysis: Which crystallographic methods are suitable for resolving the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXTL for refinement; optimize crystal growth via slow evaporation in ethanol .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to assess phase purity .

- Thermal analysis (DSC/TGA) : Determine decomposition temperatures to validate stability during data collection .

Advanced: How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping aromatic signals) .

- Computational modeling : Use DFT calculations (Gaussian 16) to predict NMR shifts and compare with experimental data .

- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

Stability: What factors influence the chemical stability of this compound under storage?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the phenolic group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyridinyl ether bond .

- Temperature : Accelerated stability studies (40°C/75% RH) can predict shelf life .

Advanced: What strategies elucidate the reactivity of pyridinyloxy and phenolic groups in this compound?

Methodological Answer:

- Protection/deprotection : Temporarily block the phenolic -OH with TBSCl to study pyridinyl reactivity .

- Electrophilic substitution : Perform nitration (HNO₃/H₂SO₄) to probe aromatic ring activation .

- Kinetic studies : Monitor reaction rates (UV-Vis) under varying pH to assess nucleophilicity .

Environmental: How can microbial degradation studies assess the environmental persistence of this compound?

Methodological Answer:

- Batch cultures : Inoculate Pseudomonas aeruginosa in minimal media with this compound as the sole carbon source .

- Analytical monitoring : Use HPLC to quantify residual compound and GC-MS to identify degradation byproducts .

- Metagenomic analysis : Screen for catabolic genes (e.g., oxygenases) to infer degradation pathways .

Computational: Which methods predict the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent effects : Apply PCM models to predict solubility and reactivity in aqueous/organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.